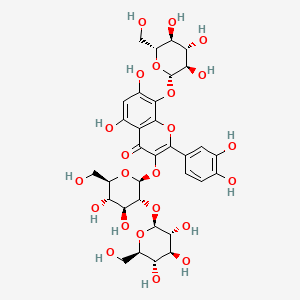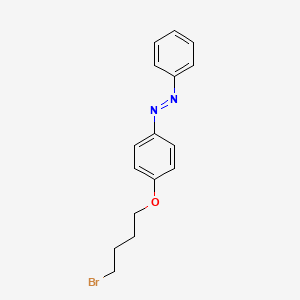
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a diazene moiety. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene typically involves the reaction of 4-bromobutyl phenyl ether with a diazene precursor. The reaction conditions often include the use of solvents such as acetone or ethanol, and catalysts like potassium carbonate to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene moiety into amines.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The diazene moiety may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyl phenyl ether: Shares the bromobutoxy group but lacks the diazene moiety.
1-Bromo-4-phenoxybutane: Similar structure but different functional groups.
Phenoxybutyl bromide: Another related compound with slight structural variations.
Uniqueness
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is unique due to the presence of both the bromobutoxy group and the diazene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1048377-49-6 |
|---|---|
Molecular Formula |
C16H17BrN2O |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
[4-(4-bromobutoxy)phenyl]-phenyldiazene |
InChI |
InChI=1S/C16H17BrN2O/c17-12-4-5-13-20-16-10-8-15(9-11-16)19-18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
NPIGOVOLHOYFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


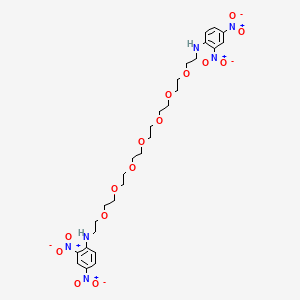
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)

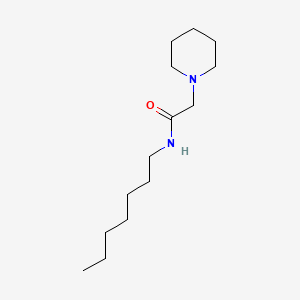

![7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084584.png)
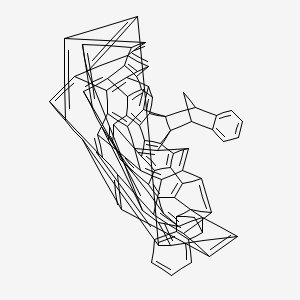
![5-(2-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084594.png)
